Azure A
Overview
Description
Azure A, also known as N,N-dimethylphenothiazin-5-ium-3,7-diamine chloride, is an organic compound with the chemical formula C14H14ClN3S. It is a light blue to dark blue dye commonly used in biological staining and histological applications. This compound is a basic cationic dye that belongs to the phenothiazine family and is often used in combination with other dyes for various staining techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azure A is synthesized through the oxidation of methylene blue. The process involves the use of strong oxidizing agents such as potassium dichromate or sodium dichromate in an acidic medium. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions using methylene blue as the starting material. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Azure A undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different oxidation states of the phenothiazine ring.
Reduction: It can be reduced back to methylene blue under specific conditions.
Substitution: this compound can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, sodium dichromate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products:
Oxidation Products: Higher oxidation states of phenothiazine derivatives.
Reduction Products: Methylene blue.
Substitution Products: Derivatives with modified amino groups.
Scientific Research Applications
Azure A has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various analytical techniques.
Biology: Employed in staining techniques for visualizing cellular components, such as lysosomes and chromosomes.
Medicine: Utilized in diagnostic assays and histological staining to identify specific cell types and structures.
Industry: Applied in the manufacturing of dyes and pigments for various industrial processes
Mechanism of Action
Azure A exerts its effects primarily through its interaction with biological macromolecules. As a cationic dye, it binds to negatively charged components such as nucleic acids and glycosaminoglycans. This binding results in the visualization of cellular structures under a microscope. The dye’s metachromatic properties allow it to change color based on the molecular environment, providing valuable information about the composition and structure of biological samples .
Comparison with Similar Compounds
Azure B: Another phenothiazine dye with similar staining properties but different spectral characteristics.
Methylene Blue: The precursor to Azure A, used in similar applications but with distinct chemical properties.
Thionin: A related dye with similar staining capabilities but different chemical structure
Uniqueness of this compound: this compound is unique due to its specific metachromatic properties, which make it particularly useful for staining glycosaminoglycans and other biological macromolecules. Its ability to bind to various cellular components and change color based on the molecular environment sets it apart from other dyes in the phenothiazine family .
Properties
IUPAC Name |
(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALREUIWICQLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040157 | |
Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
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Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
Record name | Giemsa's stain | |
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CAS No. |
531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |
Record name | Azure A | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azuresin [BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |
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Record name | Giemsa's stain | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZURE A | |
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Record name | Giemsa's stain | |
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Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |
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Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
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Record name | Giemsa's stain | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |
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Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZURE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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